molecular formula C9H12ClF2NO B1432844 2-(3,4-difluorophenoxy)-N-methylethan-1-amine hydrochloride CAS No. 1864056-82-5

2-(3,4-difluorophenoxy)-N-methylethan-1-amine hydrochloride

Cat. No. B1432844
CAS RN: 1864056-82-5
M. Wt: 223.65 g/mol
InChI Key: JYSLONQEFYVURI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-Difluorophenoxy)-N-methylethan-1-amine hydrochloride (DFMEHCl) is an organic compound that has been extensively studied due to its potential applications in various scientific fields. It is an important intermediate in the synthesis of a variety of compounds, and has been used in the synthesis of drugs, pesticides, and other compounds. DFMEHCl has also been used in the research of biochemical and physiological effects, and is currently being studied for its potential use in laboratory experiments.

Scientific Research Applications

Pharmacological Potential

A study on "Design, Synthesis, and Pharmacological Evaluation of Novel C2,C3-Quinoxaline Derivatives as Promising Anxiolytic Agents" presents a compound with a similar structural motif, highlighting the potential of such chemicals in drug development, particularly in designing anxiolytic agents. This research found that specific derivatives exhibited significant anxiolytic effects with low toxicity levels, suggesting the potential therapeutic applications of structurally related compounds in managing anxiety disorders (Maltsev et al., 2022).

Toxicological Studies

Research on various aromatic amine derivatives, such as the study "3,4-Dicholoroaniline acute toxicity in male Fischer 344 rats" by Valentovic et al., explores the toxicological effects of chemical compounds on biological systems. Such studies are crucial in understanding the potential risks and safety profiles of new chemical entities, including those structurally similar to "2-(3,4-difluorophenoxy)-N-methylethan-1-amine hydrochloride" (Valentovic et al., 1997).

Metabolic Pathway Research

Investigations into the metabolism of related compounds, such as "In vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in the rat: identification of urinary metabolites" by Kanamori et al., provide insights into how these compounds are processed in biological organisms. Understanding the metabolic pathways can inform the design and development of new compounds for scientific and therapeutic purposes (Kanamori et al., 2002).

properties

IUPAC Name

2-(3,4-difluorophenoxy)-N-methylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2NO.ClH/c1-12-4-5-13-7-2-3-8(10)9(11)6-7;/h2-3,6,12H,4-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYSLONQEFYVURI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCOC1=CC(=C(C=C1)F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-difluorophenoxy)-N-methylethan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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